7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one
Description
Properties
CAS No. |
918663-21-5 |
|---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(hexylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H21N5O/c1-2-3-4-8-11-19-18-20-12-14-16(23-18)21-15(22-17(14)24)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H2,19,20,21,22,23,24) |
InChI Key |
XUTWDPHJEBWNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of Amino Compounds
This method involves the reaction of a pyrimidine derivative with a hexylamine reagent. The general procedure is as follows:
Reagents : A pyrimidine derivative (e.g., 2-phenylpyrimidin-4(1H)-one) and hexylamine.
Conditions : The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures (50°C to 100°C) for several hours.
Yield : This method has been reported to yield the desired compound in moderate to good yields, depending on the purity of starting materials and reaction conditions.
Method B: Coupling Reactions
Another effective method involves coupling reactions between activated pyrimidine derivatives and hexylamine:
Reagents : An activated pyrimidine (e.g., halogenated or sulfonated derivatives) and hexylamine.
Conditions : The reaction can be facilitated using coupling agents like N,N-dicyclohexylcarbodiimide in solvents such as dimethylformamide or dichloromethane at room temperature to 60°C for several hours.
Yield : The yields can vary widely based on the choice of coupling agent and solvent, with reported yields ranging from 30% to 80%.
Method C: Multi-step Synthesis
A more complex approach involves multiple synthetic steps, including:
Formation of Intermediate Compounds : Starting from commercially available precursors or synthesizing intermediates through reactions like Friedel-Crafts acylation or Grignard reactions.
Subsequent Modifications : These intermediates can undergo further transformations, such as reduction or hydrolysis, to yield the final product.
Final Reaction : The final step typically involves the introduction of the hexylamino group to form the target compound.
Chemical Reactions Analysis
Types of Reactions
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions where halogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as a kinase inhibitor, which can be useful in regulating various biological pathways.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one primarily involves its ability to inhibit kinase enzymes. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process crucial for many cellular functions. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
The nature of the substituent at position 7 critically modulates biological activity and physicochemical properties. Key analogs include:
Key Observations :
Substituent Variations at Position 2
The phenyl group at position 2 is conserved in many analogs, but substitutions on the phenyl ring can fine-tune activity:
Key Observations :
Key Observations :
- The hexylamino derivative’s moderate potency in cell cycle arrest suggests its mechanism may differ from kinase-specific inhibitors (e.g., CDK2) .
- Chloropyrazole-containing analogs exhibit superior enzyme inhibition, likely due to halogen-mediated binding .
Physicochemical Properties
Key Observations :
Biological Activity
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a compound belonging to the class of pyrimidine derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is with a molecular weight of approximately 322.384 g/mol. Its structure features a pyrimidine ring fused with a phenyl group, which is essential for its biological activity.
Research indicates that compounds similar to 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one often exhibit inhibitory activity against specific kinases involved in various signaling pathways. Notably, it has been suggested that this compound may inhibit MAPK (mitogen-activated protein kinase) pathways, particularly MKK7 and MKK4. These kinases are crucial in regulating inflammatory responses and cellular proliferation, making them significant targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, derivatives similar to 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one have shown cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Study A | MCF-7 | 0.013 | 19.3 |
| Study B | MDA-MB-231 | 0.056 | 3.7 |
| Study C | HT1080 | 3 | N/A |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives is also noteworthy. Compounds in this class have been shown to reduce inflammation by inhibiting key signaling pathways associated with inflammatory diseases. Specifically, the inhibition of MKK7 and MKK4 has been linked to reduced expression of pro-inflammatory cytokines and chemokines, suggesting a therapeutic role in conditions like rheumatoid arthritis and asthma .
Case Studies
- Case Study on Anticancer Efficacy : A study investigating the effects of various pyrimidine derivatives on human fibrosarcoma cells demonstrated that certain compounds significantly inhibited tumor growth in vivo. The lead compound displayed an IC50 value indicating potent cytotoxicity against HT1080 cells .
- Case Study on Inflammatory Disorders : Another investigation focused on the use of pyrimidine derivatives in models of autoimmune diseases showed promising results in reducing symptoms associated with rheumatoid arthritis through the modulation of MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
